![molecular formula C19H23N3O B270614 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1991 by Clozel et al. and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can reduce blood pressure, decrease vascular resistance, and inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can also inhibit the growth and migration of cancer cells by blocking the endothelin A receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide is a selective endothelin A receptor antagonist, which makes it a useful tool for studying the role of endothelin receptors in various physiological and pathological processes. However, its selectivity for the endothelin A receptor means that it may not be effective against diseases that involve the endothelin B receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide. One area of interest is the development of more potent and selective endothelin A receptor antagonists. Another area of research is the use of 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide in combination with other drugs for the treatment of cardiovascular diseases and cancer. Finally, further studies are needed to fully understand the role of endothelin receptors in various physiological and pathological processes, which may lead to the development of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-bicyclo[2.2.1]heptanone with 2,3-dimethylquinoxaline-6-carboxylic acid, followed by conversion of the resulting carboxylic acid to the corresponding acid chloride and subsequent reaction with N-(2-aminoethyl)acetamide.
Aplicaciones Científicas De Investigación
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have beneficial effects in animal models of hypertension, heart failure, and atherosclerosis. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as endothelin receptors are overexpressed in many types of cancer cells.
Propiedades
Nombre del producto |
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide |
---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(3-bicyclo[2.2.1]heptanyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C19H23N3O/c1-11-12(2)21-18-10-16(5-6-17(18)20-11)22-19(23)9-15-8-13-3-4-14(15)7-13/h5-6,10,13-15H,3-4,7-9H2,1-2H3,(H,22,23) |
Clave InChI |
QLTRCKARDKMNRT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3CC4CCC3C4)N=C1C |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3CC4CCC3C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.